5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBQPZDBRQCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-tert-Butyl-1,3,4-thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with the thiadiazole structure have shown promising results against human pancreatic cancer cells, with an IC50 value of 1.7 µM, indicating potent cytotoxicity .
Structure-Activity Relationships (SAR)
Studies on the structure-activity relationship of thiadiazole derivatives have revealed that modifications at the 5-position significantly affect biological activity. For example, certain substitutions enhance the inhibitory effects on cancer cell proliferation, making these compounds valuable leads in drug development .
Case Study: Inhibitory Effects on Specific Cancer Types
A comprehensive review highlighted several derivatives of thiadiazole that demonstrated decreased viability in various cancer models:
- Breast Cancer (MCF-7) : Compounds exhibited IC50 values as low as 0.28 µg/mL.
- Lung Cancer (A549) : Similar compounds showed IC50 values around 0.52 µg/mL.
These findings suggest that 5-tert-butyl-1,3,4-thiadiazole derivatives could serve as effective agents in targeted cancer therapies .
Corrosion Inhibition
5-tert-Butyl-1,3,4-thiadiazole has been identified as an effective corrosion inhibitor for metals such as brass in saline environments. Its effectiveness is attributed to its ability to adsorb onto metal surfaces, forming a protective layer that reduces oxidation rates. This application is particularly relevant in marine and industrial settings where metal degradation poses significant challenges .
Synthesis and Chemical Reactions
Reactivity in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to prepare various derivatives through reactions such as acylation and cyclization. For instance, it has been employed in synthesizing more complex thiadiazole-based compounds that exhibit enhanced biological activities .
Analytical Applications
Use in Analytical Chemistry
5-tert-Butyl-1,3,4-thiadiazole derivatives are also used in analytical chemistry for the detection and quantification of specific analytes due to their unique spectral properties. Their ability to form complexes with metal ions makes them suitable for use in sensors and other analytical devices .
Data Summary Table
| Application Area | Specific Use Case | Key Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | IC50 values ranging from 0.28 to 1.7 µM |
| Corrosion Inhibition | Protecting brass in saline environments | Effective corrosion prevention |
| Organic Synthesis | Building block for synthesizing complex compounds | Versatile reactivity |
| Analytical Chemistry | Detection of specific analytes | Forms complexes with metal ions |
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Glybuzole (N-(5-tert-Butyl-1,3,4-Thiadiazol-2-yl)Benzenesulfonamide)
Buthidazole (3-[5-(1,1-Dimethylethyl)-1,3,4-Thiadiazol-2-yl]-4-Hydroxy-1-Methyl-2-Imidazolidinone)
- Structural Differences: Buthidazole incorporates an imidazolidinone ring linked to the thiadiazole core, along with hydroxyl and methyl groups .
- Physicochemical Properties: The compound has a melting point of 133.5°C and a solubility of 3.388 g/L in water at 25°C, attributed to the polar imidazolidinone moiety .
- Applications : Used as an herbicide (VEL 5026), this demonstrates how modifications at the 2-position can shift applications from pharmaceuticals (e.g., Glybuzole) to agrochemicals.
5-(4-Pyridyl)-1,3,4-Thiadiazol-2-Amine
2,5-Thiophenediylbis(5-tert-Butyl-1,3-Benzoxazole) (Tinopal®OB CO)
- Structural Differences : A benzoxazole-thiophene hybrid with tert-butyl groups, diverging entirely from the thiadiazole core .
- Physicochemical Properties : High thermal stability and chemical resistance make it suitable as a fluorescent brightener in coatings and inks .
- Applications : Industrial use contrasts with the pharmaceutical focus of thiadiazole derivatives, illustrating how ring system changes dictate application domains.
5-Substituted-1,3,4-Thiadiazole-2-Thiols
- Structural Differences : A thiol group at the 2-position with diverse 5-position substituents (e.g., alkyl, aryl) .
- Physicochemical Properties : Thiol groups increase acidity and metal-binding capacity. Studies show that bulky substituents like tert-butyl improve antioxidant activity by enhancing steric protection of the thiol .
Research Implications
The tert-butyl group at the 5-position consistently enhances steric bulk and stability across analogs, while substitutions at the 2-position dictate functional versatility. For instance:
- Carbaldehyde : Ideal for further derivatization (e.g., Schiff base formation).
- Sulfonamide/Imidazolidinone: Favor pharmaceutical applications due to polarity and bioactivity.
- Thiol/Pyridyl : Enable coordination chemistry and agrochemical uses.
The absence of explicit solubility or melting point data for 5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde in the evidence highlights a research gap. Future studies should quantify these properties to facilitate direct comparisons.
Biological Activity
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by various research findings and case studies.
Chemical Structure and Properties
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde is characterized by the presence of a thiadiazole ring, which is known for its versatile biological activity. The molecular formula is with a molecular weight of approximately 158.24 g/mol. The compound exhibits both aldehyde and thiadiazole functionalities, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that 5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde possesses notable antimicrobial properties . A study conducted on various derivatives of thiadiazoles demonstrated that compounds with similar structures exhibited effective inhibition against a range of bacteria and fungi.
Table 1: Antimicrobial Activity Overview
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 62.5 μg/mL |
| Escherichia coli | 17 | 50 μg/mL |
| Candida albicans | 18 | 100 μg/mL |
| Bacillus cereus | 20 | 32 μg/mL |
These results suggest that the compound can serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde has been explored through various in vitro studies. It has shown promising results against several cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The findings are summarized in Table 2.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 9 |
| HT-29 (Colon) | 7 |
| C6 (Glioma) | 10 |
| Jurkat E6.1 (Leukemia) | 8 |
The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .
The mechanism by which 5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde exerts its biological effects involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases.
- Antioxidant Activity : The compound also exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that it has favorable pharmacokinetic properties; however, further studies are needed to fully elucidate its safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
